4-Bromo-3-fluorotoluene

Catalog No.
S667000
CAS No.
452-74-4
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorotoluene

CAS Number

452-74-4

Product Name

4-Bromo-3-fluorotoluene

IUPAC Name

1-bromo-2-fluoro-4-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

SLFNGVGRINFJLK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Br)F

Synonyms

1-Bromo-2-fluoro-4-methylbenzene; 4-Bromo-3-fluorotoluene; 1-Bromo-2-fluoro-4-methylbenzene; 2-Fluoro-4-methyl-1-bromobenzene; 3-Fluoro-4-bromotoluene; 4-Bromo-3-fluorotoluene

Canonical SMILES

CC1=CC(=C(C=C1)Br)F
  • Synthetic Precursor

    Due to the presence of a reactive bromine and fluorine group, 4-Bromo-3-fluorotoluene could serve as a building block for synthesizing more complex molecules. The bromine group can be readily substituted with other functional groups through various chemical reactions, while the fluorine can introduce unique electronic properties to the final molecule. For instance, a research article describes the synthesis of fluorinated piperazinones using 4-chloro-3-fluorotoluene (a similar compound) as a starting material. These piperazinones exhibited promising inhibitory activity against enzymes involved in cellular signaling [].

  • Medicinal Chemistry

    The introduction of fluorine atoms into drug molecules can sometimes enhance their effectiveness or improve their pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug). 4-Bromo-3-fluorotoluene could be a starting point for the development of novel therapeutic agents. Researchers have explored the synthesis and biological activity of fluorinated analogues of flurbiprofen, an anti-inflammatory drug, and 4-bromo-3-fluorotoluene could potentially be used in similar investigations [].

4-Bromo-3-fluorotoluene is an aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 4 and 3 positions, respectively. This compound appears as a clear light yellow liquid with a specific gravity of 1.494 and a flash point of 35°C (95°F) . Its unique structure contributes to its reactivity and potential applications in various chemical processes.

There is no current research available on the specific mechanism of action of 4-bromo-3-fluorotoluene in any biological system.

  • Limited data available, but due to the presence of halogens, 4-bromo-3-fluorotoluene should be handled with care as it may be irritating to skin, eyes, and respiratory system [].
  • Always consult safety data sheets (SDS) before handling the compound [].
Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the bromine and fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to further substitution reactions.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under specific conditions, such as in reactions with amines or thiols.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed reactions, such as Suzuki or Heck reactions, which are valuable for constructing complex organic molecules .

4-Bromo-3-fluorotoluene can be synthesized through several methods:

  • Diazo Reaction: Starting from o-nitro-p-toluidine, this method involves diazotization followed by substitution reactions at high temperatures .
  • Sandmeyer Reaction: In this process, the diazonium salt derived from an aniline derivative is treated with copper(I) bromide and copper(I) fluoride to introduce bromine and fluorine into the aromatic system .
  • Reduction Reactions: Subsequent reduction steps can also be employed to modify functional groups within the compound's structure .

4-Bromo-3-fluorotoluene has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Research: It is often used in research settings for studying reaction mechanisms involving substituted aromatic compounds .

Interaction studies involving 4-bromo-3-fluorotoluene are essential for understanding its behavior in biological systems and its reactivity in synthetic pathways. Investigating how this compound interacts with various nucleophiles or electrophiles can provide insights into its potential applications in drug design or materials science.

Several compounds share structural similarities with 4-bromo-3-fluorotoluene. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Differences
4-Chloro-3-fluorotolueneC₇H₆ClFContains chlorine instead of bromine; different reactivity profile.
4-Bromo-2-fluorotolueneC₇H₆BrFFluorine is at position 2; alters electronic properties significantly.
3-Bromo-4-fluorotolueneC₇H₆BrFSubstituents are located at different positions; affects sterics and electronics.

These compounds exhibit varying reactivity patterns due to differences in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical behavior and potential applications.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-3-fluorotoluene

Dates

Modify: 2023-08-15

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